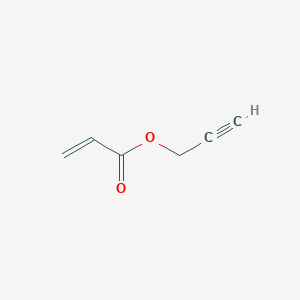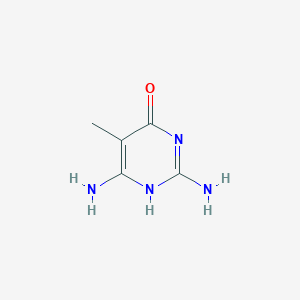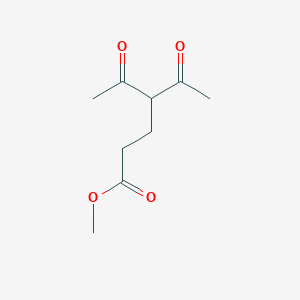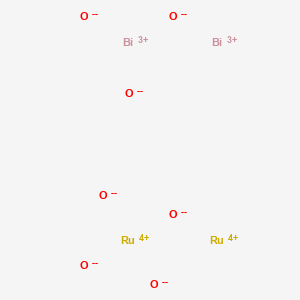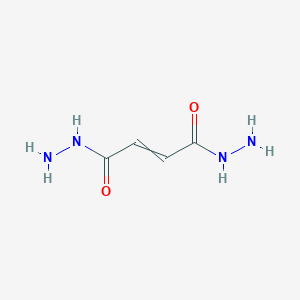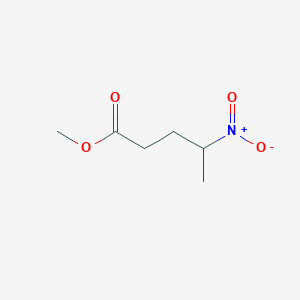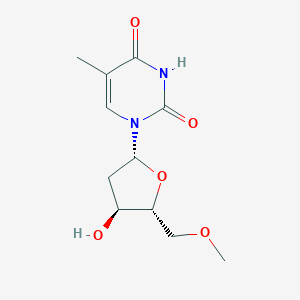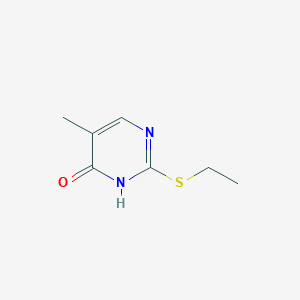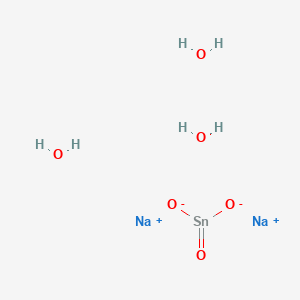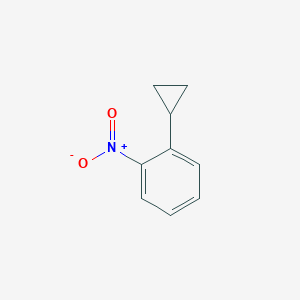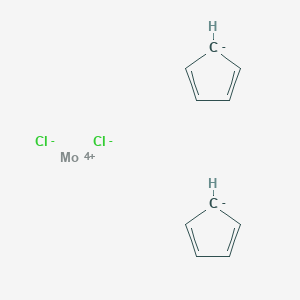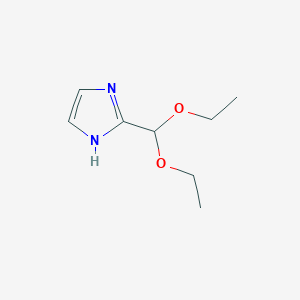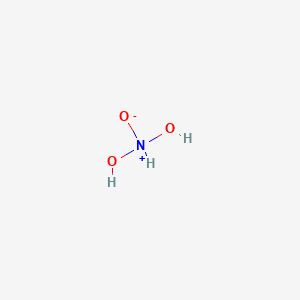
Azonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azonic acid is a chemical compound that is widely used in scientific research for its ability to inhibit the activity of certain enzymes. It is a potent inhibitor of the enzyme carbonic anhydrase, which is found in many different tissues in the body. This enzyme plays an important role in regulating the pH of various bodily fluids, and its inhibition can have a range of effects on physiological processes.
Wissenschaftliche Forschungsanwendungen
Dermal Application Performance : Azonic acid, specifically in the form of azelaic acid, is utilized in dermatology for treating skin conditions like acne and rosacea. A study explored the development of azelaic acid nanocrystal suspensions, aiming to enhance its solubility, dissolution rate, and dermal bioavailability. These nanocrystals were used in hydrogels for effective skin layer penetration, showcasing their potential in topical treatments (Tomić et al., 2019).
Decoloration of Dyes : Azonic dyes, particularly in wastewater, pose environmental challenges due to their color and difficulty in removal. Research on the decoloration of these dyes through photo-assisted oxidation revealed insights into their biodegradation, highlighting azonic acid's role in environmental remediation efforts (Chun, 2005).
Biodegradation of Azo Dyes : A study investigated the biodegradation of sulfonated azo dyes, exploring how certain microorganisms can break these dyes down into simpler compounds. This research offers valuable insights into the potential of azonic acid derivatives in wastewater treatment and pollution reduction (Paszczynski et al., 1992).
Staphylococcus Aureus Research : In medical microbiology, azonic acid derivatives like azo dyes have been studied for their interaction with bacteria like Staphylococcus aureus. This research provides insights into potential new antibiotics or treatment methods for drug-resistant infections (Suzuki et al., 2012).
Ion Uptake in Plant Physiology : Azonic acid has been used in plant physiology studies to understand ion uptake and release in plants. This research contributes to a deeper understanding of plant biology and potential agricultural applications (Pitman et al., 1977).
Skin Penetration Enhancer : In pharmaceutical studies, azonic acid derivatives have been investigated as skin penetration enhancers, potentially improving the efficacy of topical treatments (Quan & Maibach, 1994).
Skin Rejuvenation Treatments : Research on salicylic acid and azonic acid derivatives for skin rejuvenation highlights the cosmetic applications of these compounds. They have been found to enhance skin treatments, demonstrating their significance in dermatology (Zhao et al., 2016).
Treatment of Inflammatory Skin Diseases : Azelaic acid's role in treating inflammatory skin diseases such as acne and rosacea, and its potential effect on skin texture improvement, has been a subject of study, illustrating its therapeutic importance (Briganti et al., 2013).
Azo Dyes in Wastewater Treatment : The anaerobic/aerobic treatment of azo dyes in wastewater demonstrates the role of azonic acid in environmental science. These studies contribute to our understanding of how to effectively treat and remove harmful dyes from water sources (Seshadri et al., 1994).
Eigenschaften
CAS-Nummer |
12507-77-6 |
|---|---|
Produktname |
Azonic acid |
Molekularformel |
HNO3 |
Molekulargewicht |
65.029 g/mol |
IUPAC-Name |
azonic acid |
InChI |
InChI=1S/H3NO3/c2-1(3)4/h1-3H |
InChI-Schlüssel |
GRYLNZFGIOXLOG-UHFFFAOYSA-N |
Verunreinigungen |
LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON |
SMILES |
[NH+](O)(O)[O-] |
Kanonische SMILES |
[NH+](O)(O)[O-] |
Siedepunkt |
181 °F at 760 mm Hg (NIOSH, 2016) 83 °C 121 °C 181°F |
Color/Form |
Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid Colorless, yellow, or red fuming liquid. Concentrated nitric acid is a colorless to yellow liquid. Forms white, monoclinic crystals |
Dichte |
1.5129 g/cu cm at 20 °C Relative density (water = 1): 1.4 1.50 (77°F): 1.50 |
melting_point |
-44 °F (NIOSH, 2016) -41.6 °C -44°F |
Andere CAS-Nummern |
7697-37-2 68412-17-9 10361-80-5 |
Physikalische Beschreibung |
Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials. Liquid COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] |
Piktogramme |
Oxidizer; Corrosive |
Löslichkeit |
Miscible (NIOSH, 2016) Very soluble in water Miscible with water Solubility in water at 20 °C: miscible Miscible |
Synonyme |
Acid, Nitric Nitric Acid |
Dampfdichte |
2-3 (est) (Air = 1) Relative vapor density (air = 1): 2.2 |
Dampfdruck |
48 mm Hg (NIOSH, 2016) 63.1 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 6.4 48 mmHg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



